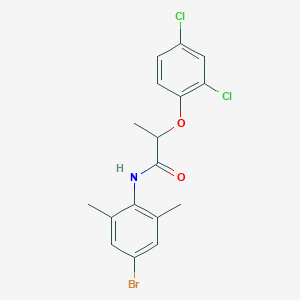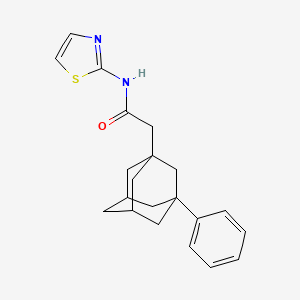
N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide
Vue d'ensemble
Description
N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide, also known as BR-DPP, is a synthetic compound that belongs to the family of amide herbicides. It was first synthesized in the 1990s and has been extensively studied for its herbicidal properties. BR-DPP has been found to be effective in controlling a wide range of weeds in various crops, making it a promising alternative to other herbicides.
Mécanisme D'action
N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the activity of acetolactate synthase, which is an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide binds to the active site of acetolactate synthase, preventing it from catalyzing the reaction that produces branched-chain amino acids. This leads to the accumulation of toxic metabolites, ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide has been found to have minimal toxicity to mammals and other non-target organisms. It is rapidly metabolized in the liver and excreted in the urine. However, it can have some negative effects on the environment, such as contaminating groundwater and soil.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced on a large scale. It is also highly effective in controlling a wide range of weeds in various crops. However, it can be expensive compared to other herbicides, and its use can have negative effects on the environment.
Orientations Futures
There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide. One area of interest is the development of new herbicides based on the structure of N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide. Another area of interest is the study of the biochemical and physiological effects of N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide on non-target organisms. Additionally, researchers may investigate the potential use of N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide in combination with other herbicides to increase its effectiveness while reducing its negative environmental impact.
Applications De Recherche Scientifique
N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its herbicidal properties. It has been found to be effective in controlling a wide range of weeds in various crops, including rice, wheat, maize, and soybean. N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the activity of an enzyme called acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic metabolites, ultimately leading to the death of the plant.
Propriétés
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrCl2NO2/c1-9-6-12(18)7-10(2)16(9)21-17(22)11(3)23-15-5-4-13(19)8-14(15)20/h4-8,11H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVKXHPMJQAAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4112499.png)
![N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide)](/img/structure/B4112507.png)
![1-(4-fluorophenyl)-4-{3-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4112513.png)

![2-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4112531.png)

![2-{4-[4-(4-nitrophenyl)-1-piperazinyl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4112544.png)
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B4112545.png)

![1-[2-(4-bromophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4112554.png)


![phenyl 4-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate](/img/structure/B4112581.png)